molecular formula C15H10BrNO3 B11785835 Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11785835
M. Wt: 332.15 g/mol
InChI Key: VBIMLINZHQIJAM-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate (CAS 1706446-55-0) is a high-value benzo[d]oxazole derivative supplied for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmaceutical activities. This specific derivative serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for drug discovery campaigns . The presence of both a methyl ester and a bromophenyl group on the heterocyclic core provides distinct sites for further chemical modification, such as hydrolysis, amidation, or metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships . Benzo[d]oxazole derivatives have been identified as prospective agents in anticancer research, with some analogues acting as effective inhibitors of targets like vascular epithelial growth factor receptor-2 (VEGFR-2), a key pathway in angiogenesis . Other derivatives demonstrate antibiotic potential, such as inhibiting the bacterial enzyme Sortase A in S. aureus . The methoxycarbonyl substituent at the 5-position of the benzoxazole ring is known to act as an electron-withdrawing group, which can be utilized to activate the aromatic system toward nucleophilic aromatic substitution (S N Ar) during synthetic sequences . Researchers can leverage this compound as a key building block for developing novel bioactive molecules.

Properties

Molecular Formula

C15H10BrNO3

Molecular Weight

332.15 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C15H10BrNO3/c1-19-15(18)9-6-7-13-12(8-9)17-14(20-13)10-4-2-3-5-11(10)16/h2-8H,1H3

InChI Key

VBIMLINZHQIJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with the formation of an imine precursor, (E)-2-((2-bromobenzylidene)amino)phenol, via condensation of 2-aminophenol and 2-bromobenzaldehyde. This intermediate undergoes photoredox-mediated cyclization in the presence of tetrabutylammonium eosin Y (TBA-eosinY) as the photocatalyst and 1,8-diazabicycloundec-7-ene (DBU) as the base. The reaction proceeds through a single-electron transfer (SET) mechanism, where TBA-eosinY excites under 450 nm blue LED light, generating a radical intermediate that facilitates ring closure (Figure 1).

Optimization Data
Key parameters influencing yield include solvent polarity, base strength, and light intensity:

EntrySolventBaseLight SourceYield (%)
1MeOHK₂CO₃Blue LED55
2PhCF₃DBUBlue LED90
3PhCF₃DBUSunlight85

Table 1: Optimization of photoredox conditions for benzoxazole formation.

Notably, the use of trifluorotoluene (PhCF₃) as a solvent enhances reaction efficiency by stabilizing radical intermediates, achieving yields up to 90%. Scalability is demonstrated in gram-scale reactions under natural sunlight, maintaining an 85% yield.

Acid-Catalyzed Condensation and Cyclization

Conventional acid-catalyzed methods remain widely used for their simplicity and compatibility with diverse substrates. This approach typically involves cyclodehydration of ortho-substituted precursors.

Thiourea-Mediated Cyclization

Methyl 2-amino-5-carboxybenzoate reacts with 2-bromophenyl isothiocyanate in acetic acid to form a thiourea intermediate. Subsequent treatment with concentrated HCl at 80°C induces cyclodehydration, yielding the target compound. The reaction mechanism proceeds via nucleophilic attack of the amine on the isothiocyanate, followed by intramolecular esterification (Figure 2).

Key Observations

  • Reaction time: 6–8 hours

  • Yield: 68–72%

  • Byproducts: Dimers (<5%) and hydrolyzed esters (<3%)

Hantzsch Oxazole Synthesis

Adapting the Hantzsch method, methyl 2-(2-bromobenzamido)-5-carboxybenzoate undergoes cyclization in polyphosphoric acid (PPA) at 120°C. The strong Brønsted acid facilitates dehydration, forming the oxazole ring. While effective, this method requires careful temperature control to avoid decarboxylation.

Base-Mediated Cyclization with Dehydrating Agents

Base-promoted cyclization offers an alternative pathway, particularly for substrates sensitive to acidic conditions.

Potassium Carbonate-Assisted Cyclization

A mixture of methyl 2-(2-bromobenzamido)-5-carboxybenzoate and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is heated at 100°C for 4 hours. The base deprotonates the amide nitrogen, initiating nucleophilic attack on the adjacent carbonyl group. Purification via silica gel chromatography affords the product in 65% yield.

DBU-Driven One-Pot Synthesis

Employing 1,8-diazabicycloundec-7-ene (DBU) as both base and catalyst, this one-pot method combines 2-bromobenzoyl chloride and methyl 2-amino-5-carboxybenzoate in tetrahydrofuran (THF). DBU abstracts protons to form a reactive enolate, which undergoes cyclization at room temperature. Advantages include shorter reaction times (2 hours) and improved yields (78%).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Scalability
Photoredox CatalysisPhCF₃, DBU, 450 nm90>99High
Acid-CatalyzedHCl, 80°C7295Moderate
Base-MediatedK₂CO₃, DMF, 100°C6593Low

Table 2: Performance metrics of major synthesis routes.

The photoredox method outperforms others in yield and purity, making it ideal for large-scale production. Acid-catalyzed routes, while less efficient, are cost-effective for small batches. Base-mediated methods offer mild conditions but require extensive purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups.

    Oxidation Reactions: Products include oxides or hydroxides of the benzoxazole compound.

    Reduction Reactions: Products include amines or alcohols derived from the benzoxazole compound.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity : Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate exhibits notable antimicrobial properties. Studies have shown that compounds in the benzo[d]oxazole class can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential : The compound has demonstrated significant anticancer activity in several studies. Its ability to induce apoptosis in cancer cells has been linked to its interaction with specific biological targets, including those involved in cell cycle regulation and apoptosis pathways. For example, research indicates that derivatives of benzo[d]oxazole can effectively inhibit the proliferation of cancer cell lines, suggesting a promising avenue for cancer treatment .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against β-amyloid-induced toxicity, which is relevant for Alzheimer's disease research. In vitro experiments demonstrated that this compound could significantly reduce neurotoxicity in PC12 cells exposed to β-amyloid peptides. The mechanism appears to involve modulation of signaling pathways such as Akt/GSK-3β/NF-κB, which are crucial for neuronal survival and function .

Synthetic Versatility

The synthesis of this compound has been achieved through various methods, allowing for the development of numerous derivatives tailored for specific biological activities. These synthetic routes provide flexibility in modifying the compound's structure to enhance its efficacy against targeted diseases .

Data Table: Comparison of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects PC12 cells from β-amyloid toxicity

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of this compound, researchers treated several cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. This supports the potential use of this compound in cancer therapeutics .

Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound involved exposing PC12 cells to β-amyloid peptides alongside varying concentrations of this compound. The findings revealed that treatment with this compound resulted in increased cell viability and decreased markers of apoptosis compared to untreated controls. This suggests its potential utility in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromophenyl)benzo[d]oxazole-

Biological Activity

Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate is a compound belonging to the benzo[d]oxazole family, which has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Overview of Benzo[d]oxazole Derivatives

Benzo[d]oxazole derivatives have been studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of these compounds often influence their biological activities. This compound is notable for its bromine substitution, which can enhance its reactivity and biological efficacy.

Neuroprotective Effects

Research has shown that certain benzo[d]oxazole derivatives can exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity, a key factor in Alzheimer's disease. For instance, in vitro studies indicated that compounds similar to this compound demonstrated significant neuroprotection in PC12 cells exposed to Aβ25-35. These compounds were found to enhance cell viability and reduce apoptosis by modulating key signaling pathways, such as the Akt/GSK-3β/NF-κB pathway .

Table 1: Summary of Neuroprotective Effects

CompoundConcentration (μg/mL)Cell Viability (%)Apoptosis Reduction (%)
This compound1.258530
Compound 5c59040
Control (No treatment)-50-

Anticancer Activity

In addition to neuroprotection, benzo[d]oxazole derivatives have shown promise in cancer treatment. Studies have reported that these compounds exhibit cytotoxicity against various cancer cell lines. For example, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-715Apoptosis induction
DoxorubicinMCF-710DNA intercalation
Control (No treatment)---

Case Studies

  • Neuroprotection Against Aβ-Induced Toxicity : In a study involving PC12 cells treated with Aβ25-35, this compound was shown to significantly increase cell viability at concentrations as low as 1.25 μg/mL. The compound reduced markers of apoptosis by downregulating pro-apoptotic proteins like Bax while upregulating anti-apoptotic proteins like Bcl-2 .
  • Cytotoxicity in Cancer Cells : Another study highlighted the cytotoxic effects of the compound against human breast adenocarcinoma cells. The compound induced apoptosis through caspase activation and modulation of p53 expression levels, demonstrating its potential as an anticancer agent .

Comparison with Similar Compounds

Data Tables

Table 2: Similarity Scores of Structural Analogs ()
Compound Name CAS No. Similarity Score
2-Methylbenzo[d]oxazole-6-carbaldehyde 864274-04-4 0.92
Methyl 5-bromobenzo[d]oxazole-2-carboxylate 954239-61-3 0.81
Methyl benzo[d]oxazole-5-carboxylate 924869-17-0 0.88

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxazole ring via cyclization of precursors like nitro-substituted benzoic acid derivatives. For example, methyl 3-nitro-4-hydroxybenzoate is synthesized and reduced to 3-amino-4-hydroxybenzoic acid .
  • Step 2 : Introduction of the bromophenyl group using brominating agents or coupling reactions. A common method involves nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
  • Step 3 : Esterification or functional group interconversion to finalize the carboxylate moiety. Reactions are monitored via TLC and purified via column chromatography .

Key reagents include K₂CO₃ in DMF for deprotonation and Pd catalysts for cross-coupling .

Q. How is the compound structurally characterized in academic research?

Advanced spectroscopic and chromatographic methods are employed:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.03–8.64 ppm for bromophenyl and oxazole protons) .
  • HPLC : Ensures purity (>95%) and identifies by-products .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 346.0 for C₁₆H₁₁BrNO₃) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Activity : Screened against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microdilution assays (MIC values: 8–32 µg/mL) .
  • Anticancer Potential : Tested in vitro against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, showing IC₅₀ values of 10–50 µM .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

  • Bromophenyl Position : Substitution at the ortho position (2-bromophenyl) enhances steric effects, potentially improving target binding compared to para analogs .
  • Ester Group : Hydrolysis to the carboxylic acid derivative increases polarity, altering pharmacokinetics (e.g., solubility vs. membrane permeability) .
  • Oxazole Ring : Replacement with thiazole or isoxazole reduces activity, highlighting the oxazole's role in π-π stacking with enzymes .

Structure-activity relationship (SAR) studies use combinatorial libraries of derivatives (e.g., methyl 2-[N-(3-nitro-4-substituted-phenyl)amino] analogs) .

Q. What mechanistic insights exist for its biological activity?

  • Enzyme Inhibition : Targets bacterial enoyl-acyl carrier protein reductase (FabI) in C. difficile, with IC₅₀ values <1 µM .
  • Apoptosis Induction : Upregulates caspase-3/7 in cancer cells, confirmed via flow cytometry and Western blotting .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict strong binding to S1P1 receptors (ΔG = -9.2 kcal/mol) .

Q. How are analytical contradictions resolved in its research?

Discrepancies in biological data often arise from:

  • Purity Variations : Impurities from incomplete bromination (e.g., di-brominated by-products) skew activity results. Rigorous HPLC and NMR validation are critical .
  • Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell culture media affect compound stability. Standardized protocols (e.g., CLSI guidelines) are recommended .

Q. What strategies improve its in vitro-to-in vivo translation?

  • Metabolic Stability : Assessed via liver microsomal assays (e.g., t₁/₂ >60 min in human microsomes) .
  • Toxicity Profiling : Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) and Ames tests for mutagenicity .
  • Formulation : Encapsulation in liposomes enhances bioavailability in C. difficile mouse models .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for bromination steps to improve yield (>80%) and reduce waste .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., Gaussian09) .
  • Biological Replicates : Include ≥3 independent experiments with statistical analysis (e.g., ANOVA, p <0.05) .

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